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Compound of Interest

Compound Name: (2-Bromo-6-nitrophenyl)methanol

Cat. No.: B151082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (2-
Bromo-6-nitrophenyl)methanol (CAS 861106-91-4). Due to the absence of specific

quantitative solubility data in publicly available literature, this document outlines the expected

solubility trends based on the molecule's structural features and the known properties of

analogous compounds. Furthermore, a detailed experimental protocol for the reliable

determination of its solubility in common laboratory solvents is provided to empower

researchers in generating precise data for their specific applications.

Introduction
(2-Bromo-6-nitrophenyl)methanol is an organic compound featuring a benzyl alcohol core

substituted with both a bromine atom and a nitro group. These functional groups significantly

influence its physicochemical properties, including its solubility, which is a critical parameter in

various scientific and industrial applications. Understanding the solubility of this compound is

essential for its use in chemical synthesis, formulation development, and as a potential building

block in medicinal chemistry. The presence of a polar hydroxyl group suggests solubility in

polar solvents, while the substituted aromatic ring introduces lipophilic character.
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The molecular structure of (2-Bromo-6-nitrophenyl)methanol dictates its solubility behavior.

The key structural features are:

Hydroxyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen

bond donor and acceptor, which generally promotes solubility in polar protic solvents like

water and alcohols.

Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group, which can

increase the overall polarity of the molecule.

Bromo-substituted Phenyl Ring: The aromatic ring itself is nonpolar, and the presence of a

bromine atom further contributes to its lipophilic (fat-soluble) nature.

The overall solubility will be a balance between the hydrophilic character of the hydroxyl and

nitro groups and the lipophilic character of the brominated aromatic ring. Based on the "like

dissolves like" principle, it is anticipated that (2-Bromo-6-nitrophenyl)methanol will exhibit

good solubility in polar organic solvents and limited solubility in nonpolar solvents. Its solubility

in water is expected to be low.

Data Presentation: Expected Qualitative Solubility
The following table summarizes the expected qualitative solubility of (2-Bromo-6-
nitrophenyl)methanol in a range of common laboratory solvents. This is an estimation based

on its chemical structure and the solubility of structurally related compounds.
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Solvent Solvent Type Expected Solubility Rationale

Water Polar Protic Low

The polar hydroxyl

and nitro groups are

offset by the

hydrophobic

brominated phenyl

ring.

Methanol Polar Protic Soluble

The hydroxyl group of

methanol can

effectively hydrogen

bond with the solute.

Ethanol Polar Protic Soluble

Similar to methanol,

ethanol is a polar

protic solvent capable

of hydrogen bonding.

Acetone Polar Aprotic Soluble

Acetone's polarity is

sufficient to dissolve

the compound.

Ethyl Acetate Moderately Polar Soluble

Expected to be a good

solvent due to its

moderate polarity.

Dichloromethane Nonpolar Moderately Soluble

The organic nature of

the compound

suggests some

solubility in this

common nonpolar

solvent.

Chloroform Nonpolar Moderately Soluble

Similar to

dichloromethane,

some degree of

solubility is

anticipated.
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Dimethyl Sulfoxide

(DMSO)
Polar Aprotic Very Soluble

DMSO is a powerful

polar aprotic solvent

known for its ability to

dissolve a wide range

of organic

compounds.[1]

Dimethylformamide

(DMF)
Polar Aprotic Very Soluble

DMF is another strong

polar aprotic solvent

suitable for dissolving

such compounds.[1]

Experimental Protocol: Determination of
Thermodynamic Solubility using the Shake-Flask
Method
To obtain precise quantitative solubility data, the shake-flask method is considered the gold

standard for its reliability.[2][3] This method measures the equilibrium solubility of a compound

in a given solvent.

Materials
(2-Bromo-6-nitrophenyl)methanol (solid)

Selected solvents (e.g., water, ethanol, DMSO) of high purity

Glass vials or flasks with screw caps

Analytical balance

Shaking incubator or orbital shaker with temperature control

Centrifuge

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Volumetric flasks and pipettes
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Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
Preparation of Saturated Solution:

Add an excess amount of solid (2-Bromo-6-nitrophenyl)methanol to a vial containing a

known volume of the selected solvent. The presence of undissolved solid is crucial to

ensure saturation.

Seal the vials tightly to prevent solvent evaporation.

Equilibration:

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is

recommended, with 48 to 72 hours being ideal for slowly dissolving compounds.[2][4]

Phase Separation:

After equilibration, allow the vials to stand undisturbed at the same temperature for a short

period to let the excess solid settle.

To separate the saturated solution from the undissolved solid, either centrifuge the vials or

filter the supernatant using a syringe filter. This step must be performed carefully to avoid

transferring any solid particles.

Quantification:

Accurately dilute a known volume of the clear, saturated solution with the same solvent to

a concentration that falls within the linear range of the analytical instrument.

Prepare a series of standard solutions of known concentrations of (2-Bromo-6-
nitrophenyl)methanol.

Analyze the standard solutions and the diluted sample solution using a suitable analytical

method (e.g., HPLC-UV) to determine the concentration of the compound in the saturated
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solution.

Calculation:

Calculate the solubility by multiplying the measured concentration of the diluted sample by

the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualizations
Logical Relationship Diagram

Figure 1. Factors Influencing the Solubility of (2-Bromo-6-nitrophenyl)methanol
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Caption: Factors influencing solubility.

Experimental Workflow Diagram

Figure 2. Experimental Workflow for Shake-Flask Solubility Determination
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Caption: Shake-flask solubility workflow.

Conclusion
While no specific quantitative solubility data for (2-Bromo-6-nitrophenyl)methanol is currently

available in the literature, a qualitative assessment based on its molecular structure suggests

good solubility in polar organic solvents and poor solubility in nonpolar solvents. For

researchers and professionals requiring precise quantitative data, the detailed shake-flask

method provided in this guide offers a robust and reliable approach. The generation of accurate

solubility data is a critical step in the successful application of this compound in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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